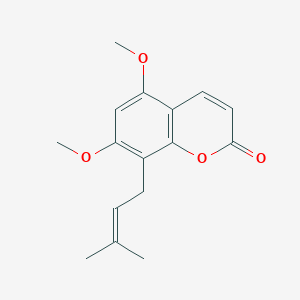

Coumurrayin

Overview

Description

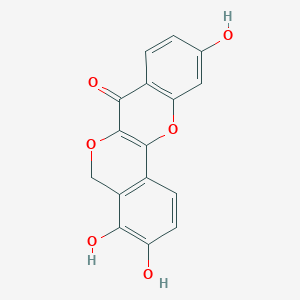

Coumurrayin is a chemical compound with the molecular formula C16H18O4 . It has an average mass of 274.312 Da and a mono-isotopic mass of 274.120514 Da .

Synthesis Analysis

The synthesis of coumarin compounds like Coumurrayin involves key enzyme genes in the coumarin biosynthesis pathway . The coumarin content in the roots of plants like Peucedanum praeruptorum Dunn was found to be the highest before blotting and the lowest after flowering . The relative expression of most key enzyme genes in the coumarin synthesis pathway significantly decreased, especially for the PpBMT gene .Molecular Structure Analysis

The coumarin moiety exhibits planarity in all compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Physical And Chemical Properties Analysis

Coumurrayin has a density of 1.1±0.1 g/cm3, a boiling point of 440.0±45.0 °C at 760 mmHg, and a flash point of 195.7±28.8 °C . It has 4 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications

Fluorescent Labeling of Biomolecules

Coumarins, including Coumurrayin, play a key role in fluorescent labeling of biomolecules . This is due to their distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, which exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .

Metal Ion Detection

Another significant application of Coumurrayin is in the detection of metal ions . The unique chemical structure of Coumurrayin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Microenvironment Polarity Detection

Coumurrayin can also be used for microenvironment polarity detection . This is particularly useful in the field of chemistry and materials science, where understanding the polarity of a microenvironment can provide valuable insights into the properties and behaviors of materials .

pH Detection

In addition to the above applications, Coumurrayin is also used for pH detection . This is particularly important in various fields such as environmental science, food science, and medical diagnostics, where accurate pH measurement is crucial .

Therapeutic Applications

Coumurrayin has a great therapeutic profile and has been used in the treatment of various ailments, including cancer, metabolic, and degenerative disorders . The unique chemical structure of Coumurrayin facilitates binding to various targets, thereby exhibiting promising applications in numerous fields of medicinal chemistry, such as neurodegenerative diseases, cancer, and inflammation .

Antioxidant Properties

Coumurrayin exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anticonvulsant Properties

Coumurrayin also exhibits anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures .

Anti-Inflammatory Properties

Lastly, Coumurrayin has anti-inflammatory properties . Anti-inflammatory agents are medications that reduce inflammation or swelling .

Safety and Hazards

Mechanism of Action

Target of Action

Coumurrayin, a derivative of coumarin, primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins, in the human body.

Mode of Action

For instance, some coumarin derivatives have been reported to inhibit the activity of certain enzymes, thereby altering the normal metabolic processes .

Biochemical Pathways

For example, they can undergo metabolism to form 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide . These metabolites may further interact with other biochemical pathways, leading to downstream effects .

Pharmacokinetics

Coumarin, from which coumurrayin is derived, is known to have a rapid absorption and low bioavailability when administered orally . This suggests an extensive first-pass effect. The elimination half-life of coumarin is around 0.80 to 1.02 hours , indicating a relatively fast clearance from the body.

Result of Action

Coumarin and its derivatives have been reported to exhibit various biological activities, including anticoagulant , anti-inflammatory, antimicrobial, antineoplastic, antioxidant, and immunomodulatory effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of Coumurrayin can be influenced by various environmental factors. For instance, the presence of certain enzymes and other substances in the body can affect the metabolism and action of Coumurrayin . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the compound’s stability and efficacy .

properties

IUPAC Name |

5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPWRXPEOMRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938160 | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumurrayin | |

CAS RN |

17245-25-9 | |

| Record name | Coumurrayin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.